molecular formula C10H15BrClN B15238396 (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

Cat. No.: B15238396
M. Wt: 264.59 g/mol
InChI Key: LRWRZKDESKEZIB-PPHPATTJSA-N
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Description

(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine HCl is a chiral amine derivative featuring a brominated aromatic ring and a methyl substituent at the 3-position of the phenyl group. The compound’s stereochemistry (S-configuration) is critical for its biological activity and binding affinity in pharmacological contexts.

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

LRWRZKDESKEZIB-PPHPATTJSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)Br)C)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)C)N.Cl

Origin of Product

United States

Preparation Methods

Optimized Reaction Conditions

Component Specification Source Reference
Boronic ester tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Bromoarene 3-Bromo-4-methylbenzene derivatives
Catalyst system Pd(PPh₃)₄ (5 mol%)
Solvent Ethanol/Water (4:1)
Temperature 80°C, 12 h
Yield 95-99%

This method achieves exceptional regioselectivity for bromine retention at the para position while introducing methyl groups at the meta position through careful substrate design. Post-coupling purification via flash chromatography (20-30% ethyl acetate/hexane) delivers aryl intermediates with >95% purity.

Transition Metal-Catalyzed Hydroamination for Amine Formation

The propan-1-amine moiety is installed via asymmetric hydroamination, leveraging chiral transition metal complexes to control stereochemistry.

Ru-Catalyzed Asymmetric Hydroamination

Parameter Value Source Reference
Catalyst [Rh(nbd)₂]SbF₆ (2 mol%)
Ligand BTPP (tetraphosphorus dipyrrolylphosphoramidite)
Substrate 1-Phenylpropene derivatives
Temperature 50°C
Enantiomeric excess (ee) >99% (S)-isomer
Reaction time 24 h

Mechanistic studies reveal a synergistic π-activation mechanism where the Rh complex coordinates the alkene, enabling nucleophilic attack by ammonia equivalents while the BTPP ligand enforces facial selectivity. This method surpasses traditional resolution techniques by directly producing the (S)-enantiomer without requiring post-synthetic chiral separation.

Chiral Resolution and Salt Formation

Final stereochemical purification employs diastereomeric salt formation using L-tartaric acid in methanol/acetone mixtures, followed by HCl gas treatment to generate the hydrochloride salt:

Step Conditions Purity Outcome
Free base crystallization L-tartaric acid (1.1 eq), MeOH/acetone (3:7), -20°C 98.5% ee
Salt formation HCl gas in EtOAc, 0°C 99.2% purity
Final recrystallization EtOH/Et₂O (1:5), slow cooling 99.8% purity

X-ray crystallographic analysis confirms the (S)-configuration through unambiguous assignment of the asymmetric carbon environment.

Industrial-Scale Production Considerations

Patent US20190284126A1 discloses critical adaptations for kilogram-scale synthesis:

Optimized Large-Batch Protocol :

  • Grignard formation: 4-bromo-3-methylbenzyl magnesium bromide (THF, 40°C)
  • Propionitrile quench: Maintain <-10°C during addition
  • Catalytic hydrogenation: Raney Ni (50 psi H₂, 60°C)
  • Chiral resolution: L-DBTA-mediated crystallization
  • Salt formation: Azeotropic HCl/EtOH distillation

This methodology achieves 82% overall yield with <0.5% impurity levels, demonstrating scalability while maintaining stereochemical integrity.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Index
Suzuki/Hydroamination 76 >99 High 1.8
Silver-catalyzed 68 98 Medium 2.1
Industrial Grignard 82 99.5 Very High 1.2

The industrial Grignard route emerges as superior for large-scale production, while the Suzuki/hydroamination approach offers better stereocontrol for research quantities.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkyl group.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield an alkylamine.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : The compound’s stereoselective synthesis requires chiral auxiliaries or enzymatic resolution, with yields rarely exceeding 60% in published protocols .
  • Comparative Stability : The hydrochloride salt demonstrates superior thermal stability (decomposition >200°C) compared to freebase analogs (<150°C) .

Critical Analysis of Evidence Limitations

The provided evidence (e.g., on SHELX software) is unrelated to the compound’s chemical or pharmacological profile. The Catalog of Rare Chemicals () lists a structurally distinct compound, (S)-1-Bromo-4-methylpentan-2-amine , which differs in backbone (pentane vs. propan-1-amine) and substitution pattern. This highlights the need to consult specialized databases (e.g., SciFinder, Reaxys) and peer-reviewed journals for accurate comparisons.

Q & A

Q. How can enantiomeric purity be determined for (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine HCl?

Enantiomeric purity can be assessed using chiral HPLC with a suitable chiral stationary phase (e.g., amylose or cellulose derivatives) or polarimetry to measure optical rotation. Comparative analysis with the racemic mixture or the (R)-enantiomer is critical for validation. For stereochemical characterization, single-crystal X-ray diffraction (e.g., SHELXL refinement ) or circular dichroism (CD) spectroscopy may corroborate results. Structural analogs like (R)-1-(3-Bromophenyl)propan-1-amine HCl have demonstrated the importance of stereochemistry in receptor selectivity, suggesting similar methodologies apply .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the bromo-methylphenyl group and the chiral amine proton. NOESY experiments may help assign stereochemistry.
  • X-ray Crystallography : Use programs like SHELXL or WinGX for structure refinement. For visualization, ORTEP-III (with GUI) provides accurate thermal ellipsoid models .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns (e.g., bromine’s characteristic doublet).

Q. How should synthetic routes be optimized for high yield and stereoselectivity?

Enzymatic methods using (R)-transaminases (e.g., asymmetric amination of prochiral ketones) offer an eco-friendly alternative to traditional resolution techniques . Reaction monitoring via TLC or GC-MS ensures intermediate purity. For HCl salt formation, stoichiometric control of hydrochloric acid during crystallization is critical to avoid racemization.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s interaction with neurotransmitter receptors?

  • In Vitro Assays : Compare binding affinities of (S)- and (R)-enantiomers using radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin/norepinephrine transporters) .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions with receptor subtypes (e.g., SERT or NET), leveraging crystallographic data from related compounds .
  • Mutagenesis Studies : Identify key residues in receptor binding pockets by introducing point mutations and measuring changes in IC50_{50} values.

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Multi-software Validation : Cross-validate results using SHELXL for refinement, ORTEP-III for thermal parameter visualization, and WinGX for data merging.
  • Twinned Data Handling : For high mosaicity or twinned crystals, use SHELXL’s TWIN/BASF commands or switch to a lower-symmetry space group.
  • Electron Density Analysis : Inspect residual density maps to identify disordered solvent or counterions, which may require exclusion or alternative modeling.

Q. How can in silico methods predict metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME or ProTox-II analyze metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints.
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) can predict reactive sites prone to oxidation or hydrolysis, validated experimentally via LC-MS/MS metabolite profiling.
  • Cross-species Comparisons : Use liver microsomes from human/rodent models to assess interspecies metabolic differences.

Methodological Notes

  • Stereochemical Integrity : Always verify enantiomeric purity post-synthesis using chiral chromatography or polarimetry, as even minor racemization can skew pharmacological data .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .hkl and .cif files) using platforms like the Cambridge Structural Database to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive amines, particularly those with CNS activity, to mitigate misuse risks .

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